1-(4-bromophenyl)-3-((2-(2,4-dimethylphenyl)-2-oxoethyl)thio)pyrazin-2(1H)-one
Description
Properties
IUPAC Name |
1-(4-bromophenyl)-3-[2-(2,4-dimethylphenyl)-2-oxoethyl]sulfanylpyrazin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17BrN2O2S/c1-13-3-8-17(14(2)11-13)18(24)12-26-19-20(25)23(10-9-22-19)16-6-4-15(21)5-7-16/h3-11H,12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQNQQDWSPPFDPK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(=O)CSC2=NC=CN(C2=O)C3=CC=C(C=C3)Br)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17BrN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(4-bromophenyl)-3-((2-(2,4-dimethylphenyl)-2-oxoethyl)thio)pyrazin-2(1H)-one is a pyrazine derivative that has garnered attention for its potential biological activities. This compound's structure suggests possible interactions with various biological targets, making it a candidate for pharmacological exploration.
Chemical Structure and Properties
The compound features a bromophenyl group and a thioether linkage, which may influence its solubility and interaction with biological membranes. The presence of the pyrazinone moiety is significant for its potential biological activity, particularly in medicinal chemistry.
Antimicrobial Activity
The antimicrobial potential of pyrazole derivatives has been documented extensively. Compounds within this class have shown effectiveness against several bacterial strains, suggesting that this compound may also possess similar properties. For instance, some derivatives demonstrated significant inhibition of bacterial growth through mechanisms that disrupt cell membrane integrity .
Anti-inflammatory Effects
Pyrazole derivatives have been reported to exhibit anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. This activity is crucial for developing treatments for inflammatory diseases. The specific mechanisms often involve the modulation of signaling pathways associated with inflammation .
Case Study: Synthesis and Evaluation
A study synthesized several pyrazole derivatives and evaluated their biological activities. Among these, compounds with structural similarities to this compound were tested for their antifungal and antimicrobial activities. The results indicated that modifications in the substituents significantly affected the biological efficacy of these compounds .
| Compound | Biological Activity | IC50 (µM) |
|---|---|---|
| SQ1 | Antifungal | 5.0 |
| SQ2 | Antimicrobial | 3.0 |
| SQ3 | Anti-inflammatory | 0.5 |
Molecular Docking Studies
Molecular docking studies have been conducted to predict the binding affinity of pyrazole derivatives to various biological targets such as enzymes involved in inflammation and microbial resistance. These studies suggest that modifications in the structure can enhance binding affinity and selectivity towards specific targets .
Scientific Research Applications
Medicinal Chemistry
The compound is primarily studied for its potential therapeutic applications. Its structural features suggest that it may interact with biological targets relevant to various diseases.
- Antidepressant Properties : The compound's structural analogs have been investigated for their efficacy as antidepressants. For instance, vortioxetine, a related compound, has been documented for its effectiveness in treating depression and anxiety disorders through modulation of serotonin receptors and inhibition of serotonin reuptake .
- Anti-inflammatory Activity : Research indicates that compounds similar to 1-(4-bromophenyl)-3-((2-(2,4-dimethylphenyl)-2-oxoethyl)thio)pyrazin-2(1H)-one exhibit anti-inflammatory properties by inhibiting cyclooxygenase enzymes (COX-1 and COX-2), which are critical in the inflammatory response .
Materials Science
The unique chemical structure of this compound allows for potential applications in materials science.
- Synthesis of Advanced Materials : The compound can serve as a precursor for synthesizing advanced materials with specific electronic or optical properties. Its thioether functional group may enhance the conductivity or photostability of polymeric materials used in electronic devices .
- Photovoltaic Applications : Due to its ability to absorb UV radiation, derivatives of this compound may be explored for use in photovoltaic cells, improving the efficiency of solar energy conversion .
Biological Research
The interactions of this compound with biological molecules are a subject of ongoing research.
- Biochemical Assays : The compound's ability to bind with specific proteins or enzymes makes it a valuable tool in biochemical assays aimed at understanding cellular processes. For example, its interactions can be studied to elucidate mechanisms of action in various metabolic pathways .
- Drug Development : By understanding the biological activity and mechanism of action of this compound, researchers can develop new drugs targeting specific diseases. Its potential as a scaffold for drug design is significant due to the diversity of modifications possible on its structure .
Case Study 1: Antidepressant Development
A study investigating the antidepressant properties of vortioxetine highlighted its mechanism involving serotonin receptor modulation. This research supports the hypothesis that compounds like this compound could be effective in treating mood disorders by influencing neurotransmitter systems .
Case Study 2: Anti-inflammatory Mechanisms
Another study focused on the anti-inflammatory effects observed in compounds structurally related to this compound. The findings indicated significant inhibition of COX enzymes, suggesting potential therapeutic applications in managing inflammatory diseases .
Comparison with Similar Compounds
Research Findings and Implications
- Structural Flexibility: The pyrazinone core allows diverse substitutions, as seen in CAS 899965-82-3 (chlorophenyl) and the target compound (bromophenyl).
- Thioether Linkages : Compounds with thioether groups (e.g., 7f, 8g) exhibit moderate to high melting points, suggesting stable crystalline structures. This may correlate with improved thermal stability in the target compound .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
